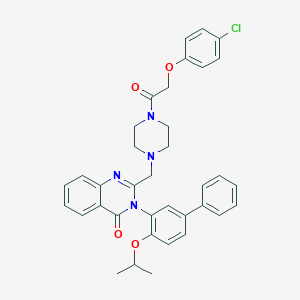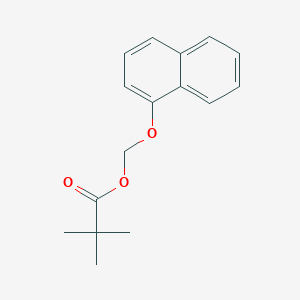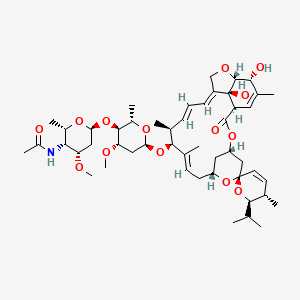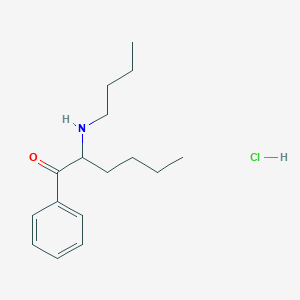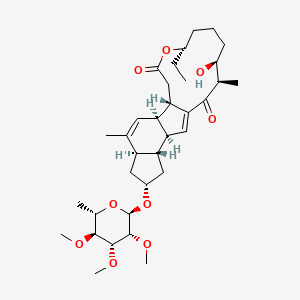![molecular formula C55H100O6 B3026228 9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester
Descripción general
Descripción
1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol es un triglicérido compuesto por tres ácidos grasos: ácido oleico, ácido palmítico y ácido linoleico. Este compuesto es un lípido estructural clave que se encuentra en diversas fuentes naturales, incluidos los aceites de semillas y vegetales como el olivo, el sésamo, la soya, la canola, el maíz y la avellana . Juega un papel crucial en el suministro de nutrientes y energía, particularmente en la grasa de la leche materna, que es esencial para el crecimiento y desarrollo del bebé .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol se puede sintetizar mediante métodos enzimáticos utilizando reacciones catalizadas por lipasa inmovilizada. El proceso implica la esterificación del glicerol con los respectivos ácidos grasos en condiciones controladas . La reacción generalmente tiene lugar en un solvente como el hexano, y el producto se purifica mediante varias técnicas cromatográficas.
Métodos de Producción Industrial: La producción industrial de este compuesto implica la extracción y purificación de triglicéridos de fuentes naturales. Los aceites se someten a procesos como la desgomado, la neutralización, el blanqueo y la desodorización para obtener triglicéridos de alta pureza. Estos procesos garantizan la eliminación de impurezas y mejoran la estabilidad y la vida útil del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir oxidación, lo que lleva a la formación de hidroperóxidos y otros productos de degradación oxidativa.
Hidrólisis: En presencia de agua y enzimas como las lipasas, el triglicérido puede hidrolizarse para liberar ácidos grasos libres y glicerol.
Transesterificación: Esta reacción implica el intercambio de grupos de ácidos grasos con alcoholes, lo que lleva a la formación de diferentes ésteres.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen oxígeno, ozono y peróxido de hidrógeno.
Hidrólisis: La hidrólisis enzimática generalmente se lleva a cabo utilizando lipasas a condiciones específicas de pH y temperatura.
Transesterificación: Se utilizan catalizadores como metóxido de sodio o hidróxido de potasio en presencia de metanol o etanol.
Principales Productos Formados:
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Hidrólisis: Ácidos grasos libres y glicerol.
Transesterificación: Ésteres metílicos o etílicos de ácidos grasos.
Aplicaciones Científicas De Investigación
1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un estándar en el análisis de lípidos y la cromatografía.
Biología: El compuesto se estudia por su papel en el metabolismo celular y el almacenamiento de energía.
Medicina: La investigación se centra en sus posibles beneficios en la nutrición infantil y su papel en la grasa de la leche materna.
Industria: Se utiliza en la formulación de suplementos nutricionales, cosméticos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol implica su metabolismo y su incorporación en las membranas celulares. El compuesto es hidrolizado por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en varias vías metabólicas. Los ácidos grasos sirven como fuentes de energía y precursores para la síntesis de otros lípidos, mientras que el glicerol participa en la gluconeogénesis .
Compuestos Similares:
- 1,2-Dilinoleoil-3-palmitoil-rac-glicerol
- 1,3-Dipalmitoil-2-oleoilglicerol
- 1,2-Dioleoil-3-palmitoil-rac-glicerol
- 1,2-Dipalmitoil-rac-glicerol
Singularidad: 1-Oleoil-2-Palmitoil-3-Linoleoil-rac-glicerol es único debido a su combinación específica de ácidos grasos, que le confiere propiedades nutricionales y funcionales distintas. Su presencia en la grasa de la leche materna destaca su importancia en la nutrición infantil, proporcionando ácidos grasos esenciales para el crecimiento y desarrollo .
Comparación Con Compuestos Similares
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dipalmitoyl-rac-glycerol
Uniqueness: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct nutritional and functional properties. Its presence in breast milk fat highlights its importance in infant nutrition, providing essential fatty acids for growth and development .
Propiedades
IUPAC Name |
[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTOZAMDIJDRCH-FBSASISJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


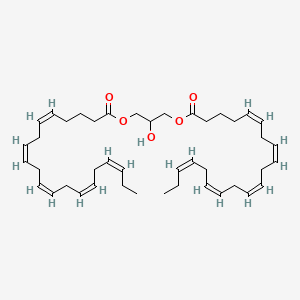
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
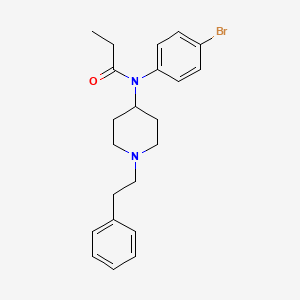
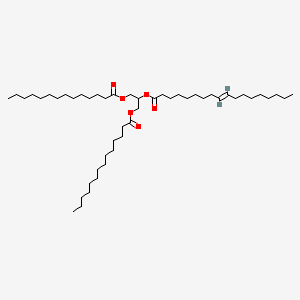
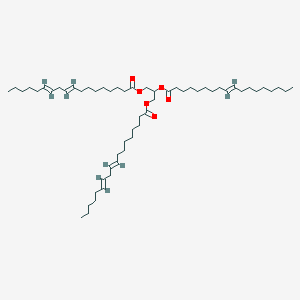
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
